![molecular formula C12H22N2O B6055777 N-(1-methyldecahydroquinolin-4-yl)acetamide](/img/structure/B6055777.png)
N-(1-methyldecahydroquinolin-4-yl)acetamide
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Overview
Description
N-(1-methyldecahydroquinolin-4-yl)acetamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It is a cyclic amide that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of N-(1-methyldecahydroquinolin-4-yl)acetamide is not fully understood. However, it has been suggested that it may act through the modulation of neurotransmitters, such as dopamine and serotonin, and the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(1-methyldecahydroquinolin-4-yl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit tumor growth in vitro and in vivo. In addition, it has been suggested that it may have neuroprotective effects in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-methyldecahydroquinolin-4-yl)acetamide is its potential therapeutic applications, which make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, its synthesis method can be complex, which can limit its availability for use in laboratory experiments.
Future Directions
There are several future directions for research on N-(1-methyldecahydroquinolin-4-yl)acetamide. One direction is to further investigate its mechanism of action, which can help optimize its therapeutic potential. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research can be conducted to optimize its synthesis method and increase its availability for use in laboratory experiments.
Synthesis Methods
N-(1-methyldecahydroquinolin-4-yl)acetamide can be synthesized through various methods, including the reaction of 1-methyldecahydroquinoline with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 1-methyldecahydroquinoline with acetic acid and acetic anhydride in the presence of a catalyst. The yield and purity of the final product can vary depending on the synthesis method used.
Scientific Research Applications
N-(1-methyldecahydroquinolin-4-yl)acetamide has been studied for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and anti-tumor agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9(15)13-11-7-8-14(2)12-6-4-3-5-10(11)12/h10-12H,3-8H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJWOOYTADGXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C2C1CCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-yl)acetamide |
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